Cas no 2270905-74-1 (4-Acetyl-2-trifluoromethylbenzoic acid)

4-アセチル-2-トリフルオロメチル安息香酸は、有機合成化学において重要な中間体として利用される化合物です。分子内にアセチル基(-COCH₃)とトリフルオロメチル基(-CF₃)を有するベンゼン骨格を持ち、高い電子求引性を示すため、医薬品や農薬の開発におけるキー中間体としての応用が期待されます。特に、トリフルオロメチル基の導入により代謝安定性が向上し、生体利用効率の改善が可能です。カルボキシル基(-COOH)を有するため、さらなる誘導体化にも適しています。高純度での合成が可能で、反応性に優れた特性を有することから、精密有機合成の分野で有用性が認められています。

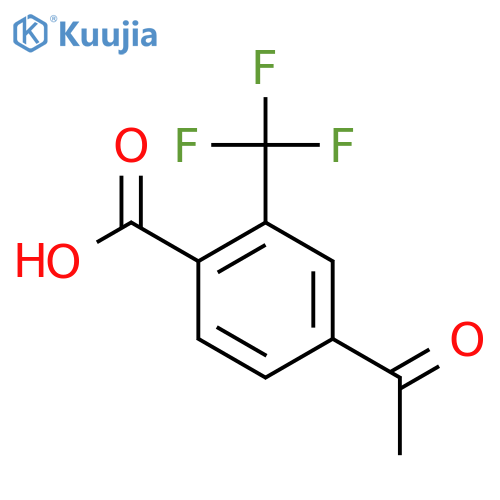

2270905-74-1 structure

商品名:4-Acetyl-2-trifluoromethylbenzoic acid

CAS番号:2270905-74-1

MF:C10H7F3O3

メガワット:232.155993700027

MDL:MFCD31613818

CID:4786055

PubChem ID:134693636

4-Acetyl-2-trifluoromethylbenzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-Acetyl-2-trifluoromethylbenzoic acid

- 4-Acetyl-2-trifluoromethyl-benzoic acid

- 4-Acetyl-2-(trifluoromethyl)benzoic acid

-

- MDL: MFCD31613818

- インチ: 1S/C10H7F3O3/c1-5(14)6-2-3-7(9(15)16)8(4-6)10(11,12)13/h2-4H,1H3,(H,15,16)

- InChIKey: KMEUEAOMAZHEOK-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=C(C(C)=O)C=CC=1C(=O)O)(F)F

計算された属性

- せいみつぶんしりょう: 232.03472857g/mol

- どういたいしつりょう: 232.03472857g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 298

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.4

- 疎水性パラメータ計算基準値(XlogP): 2

4-Acetyl-2-trifluoromethylbenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 184779-2.500g |

4-Acetyl-2-trifluoromethylbenzoic acid, 95% |

2270905-74-1 | 95% | 2.500g |

$1733.00 | 2023-09-10 | |

| Matrix Scientific | 184779-1g |

4-Acetyl-2-trifluoromethylbenzoic acid, 95% |

2270905-74-1 | 95% | 1g |

$1073.00 | 2023-09-10 |

4-Acetyl-2-trifluoromethylbenzoic acid 関連文献

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

2270905-74-1 (4-Acetyl-2-trifluoromethylbenzoic acid) 関連製品

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量